molecular formula C9H11N3S B8678339 N1-(benzo[d]isothiazol-3-yl)ethane-1,2-diamine

N1-(benzo[d]isothiazol-3-yl)ethane-1,2-diamine

Cat. No.: B8678339
M. Wt: 193.27 g/mol
InChI Key: QKAWSVORGUXDOA-UHFFFAOYSA-N
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Description

N1-(benzo[d]isothiazol-3-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C9H11N3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

N'-(1,2-benzothiazol-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H11N3S/c10-5-6-11-9-7-3-1-2-4-8(7)13-12-9/h1-4H,5-6,10H2,(H,11,12)

InChI Key

QKAWSVORGUXDOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)NCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylenediamine (45 mL) was heated to 80° C. A room temperature solution of 3-chlorobenzo[d]isothiazole (12 g, 70.7 mmol) in ethylenediamine (5 mL) was added to the heated ethylenediamine dropwise. The resulting solution was heated at 80° C. for 3 h. The reaction mixture was cooled to room temperature and water (75 mL) was added. The aqueous mixture was extracted with ethyl acetate twice and the ethyl acetate layers were separated. The combined organic layers were dried over anhydrous sodium sulfate, filtered and the filtrate concentrated under reduced pressure to yield N1-(benzo[d]isothiazol-3-yl)ethane-1,2-diamine as a light yellow solid (8 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

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